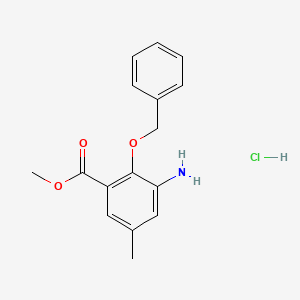
Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride
説明
Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride is a useful research compound. Its molecular formula is C16H18ClNO3 and its molecular weight is 307.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride is a compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₈ClNO₃
- Molecular Weight : Approximately 307.77 g/mol
- Functional Groups : The compound contains a benzyloxy group, an amino group, and a methyl group, which contribute to its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Similar compounds have shown efficacy against various pathogens, suggesting this compound may also inhibit bacterial growth.
- Minimum Inhibitory Concentrations (MIC) : Preliminary studies indicate effective MIC values against Gram-positive and Gram-negative bacteria, although specific data for this compound are still under investigation.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | TBD | Antimicrobial |
| Staphylococcus aureus | TBD | Antimicrobial |
| Candida albicans | TBD | Antifungal |
Cytotoxic Effects
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that derivatives of similar structures can induce cytotoxicity in cancer cells such as breast (MCF-7) and lung (A549) cancers.
- Case Study : A study on related benzoate derivatives found that certain structural modifications enhanced cytotoxicity against cancer cells . this compound's unique structure may provide similar or improved effects.
The mechanisms by which this compound exerts its biological effects are currently being elucidated. Potential mechanisms include:
- Reactive Oxygen Species Generation : Similar compounds have been implicated in photodynamic therapy, where light activation leads to the generation of reactive oxygen species (ROS) that can induce cell death in cancerous cells.
- Target Interaction Studies : Ongoing research is focusing on the binding affinities of this compound with various biological targets, which may reveal specific pathways through which it exerts its effects.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate | Multiple hydroxy and methoxy groups | Antimicrobial and antitumor |
| Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate | Thiophene ring present | Explored for pharmacological applications |
| Methyl 5-amino-2-methylbenzoate | Contains an amino group but lacks benzyloxy | More potent antimicrobial activity |
科学的研究の応用
Medicinal Chemistry
Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride is explored for its potential as a pharmaceutical agent due to its biological activities:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their activity. This property is crucial for developing drugs targeting various diseases.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Escherichia coli | TBD | Antimicrobial |
| Staphylococcus aureus | TBD | Antimicrobial |
| Candida albicans | TBD | Antifungal |
Antifungal Applications
Research has shown that this compound may enhance the efficacy of existing antifungal agents, particularly in combination therapies. A case study demonstrated a synergistic effect with established antifungal treatments, suggesting its potential in overcoming resistant fungal strains .
Cancer Research
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it can induce cytotoxicity in breast (MCF-7) and lung (A549) cancer cells, highlighting its potential as an antitumor agent .
Photodynamic Therapy
This compound has shown promise in photodynamic therapy applications. Upon light activation, it generates reactive oxygen species that can selectively target and kill cancer cells .
特性
IUPAC Name |
methyl 3-amino-5-methyl-2-phenylmethoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c1-11-8-13(16(18)19-2)15(14(17)9-11)20-10-12-6-4-3-5-7-12;/h3-9H,10,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWXHQPIDIIHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)OCC2=CC=CC=C2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















